Cbz-2-Cyano-D-Phenylalanine: A Comprehensive Technical Guide on Structural Dynamics, Spectroscopic Utility, and Synthetic Integration
Cbz-2-Cyano-D-Phenylalanine: A Comprehensive Technical Guide on Structural Dynamics, Spectroscopic Utility, and Synthetic Integration
As modern drug development pivots toward highly modified, degradation-resistant peptidomimetics, the integration of unnatural amino acids (UAAs) has become paramount. Cbz-2-Cyano-D-Phenylalanine (CAS: 1177756-06-7) represents a highly specialized tripartite UAA derivative[1]. It combines the robust synthetic orthogonality of a carboxybenzyl (Cbz) protecting group, the exquisite environmental sensitivity of a nitrile (-C≡N) spectroscopic probe, and the pharmacokinetic resilience of a D-stereocenter.
This whitepaper dissects the physicochemical properties, causal mechanistic behaviors, and validated laboratory protocols required to successfully deploy this compound in advanced peptide engineering and biophysical research.
Physicochemical Profiling & Structural Dynamics
The rational design of Cbz-2-Cyano-D-Phenylalanine optimizes it for both solid-phase and solution-phase peptide assemblies. Below is the synthesized quantitative profile of the molecule:
| Property | Value |
| Chemical Name | Cbz-2-Cyano-D-Phenylalanine |
| CAS Number | 1177756-06-7[1] |
| Molecular Formula | C18H16N2O4[2] |
| Molecular Weight | 324.33 g/mol |
| Stereochemistry | D-Isomer |
| N-Terminal Protection | N-Carboxybenzyl (Cbz / Z) |
| Spectroscopic Moiety | 2-Cyanophenyl (-C≡N) |
The Pharmacokinetic Superiority of the D-Isomer
In standard biological systems, endogenous proteases exclusively recognize and hydrolyze peptide bonds formed between canonical L-amino acids. The inclusion of the D-phenylalanine core in this molecule introduces a profound steric inversion[3]. This fundamental difference in chirality ensures that peptides incorporating D-Phe(2-CN) are not recognized by major proteolytic enzymes, drastically reducing their susceptibility to enzymatic degradation. Consequently, this leads to an extended in vivo circulation half-life, which is a critical parameter for the efficacy of targeted peptide-based radiopharmaceuticals and oncology therapeutics[3].
Spectroscopic Utility: The C≡N Reporter System
The cyanophenyl moiety is widely revered in biophysics as a "stealth" reporter. While much of the foundational literature evaluates para-cyanophenylalanine, the ortho derivative (2-Cyano) utilizes the exact same quantum mechanical principles to act as an environmental sensor[4].
-
Infrared (IR) Vibrational Probing: The -C≡N symmetric stretch occurs in a biologically "transparent" window (typically between 2228 and 2230 cm⁻¹), ensuring no overlap with endogenous lipid or protein backbone vibrations[4]. The exact frequency and full-width at half-maximum (FWHM) of this band are highly sensitive to the local dielectric constant and hydrogen-bonding networks. Because of this stark environmental dependence, it is an optimal marker for measuring the exact depth of a peptide's insertion into a phospholipid membrane[4].
-
Fluorescence & FRET Quenching: The cyanophenyl group functions as a versatile fluorophore that can be selectively excited. Its fluorescence quantum yield relies heavily on its hydration state, and it acts as an excellent Fluorescence Resonance Energy Transfer (FRET) pair with natural Tyrosine or Tryptophan residues (yielding a Förster distance
). This highly specific quenching allows researchers to track real-time protein folding dynamics and amyloid aggregation[5].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Figure 1: Multimodal functionality of the Cbz-2-Cyano-D-Phe structural components.
Synthetic Integration: Cbz-Directed Peptide Assembly
The Carboxybenzyl (Cbz or Z) group is a hallmark of strategic amine protection[6]. Its primary advantage is absolute orthogonality to other contemporary protecting schemes (such as Boc and Fmoc)[6].
Causality in Chemistry: Why utilize Cbz for this specific unnatural amino acid? The synthesis of highly modified peptides often requires exposure to strong organic bases or mild acids that would prematurely cleave Fmoc or Boc groups, respectively. Cbz is uniquely robust against both. It is exclusively cleaved via catalytic hydrogenolysis, an exceptionally mild process occurring at a neutral pH[7]. This guarantees that acid- or base-sensitive functionalities on the expanding peptide chain remain intact during the deprotection phase[7].
Workflow for Cbz Deprotection
Figure 2: Step-by-step synthetic workflow for catalytic Cbz deprotection.
Verified Experimental Protocols
To ensure experimental reproducibility and trustworthiness, the following self-validating methodologies detail the chemical causality behind each laboratory step.
Protocol A: Catalytic Hydrogenation of Cbz-2-Cyano-D-Phe
This protocol isolates the free amine while preserving the structural integrity of the 2-cyano moiety.
-
Substrate Dissolution: Dissolve 1.0 mmol of the Cbz-protected substrate in 10 mL of anhydrous Methanol (MeOH)[7].
-
Causality: Methanol is a protic solvent that efficiently stabilizes the carbamic acid intermediate generated during hydrogenolysis, streamlining the reaction pathway.
-
-
Inert Purging & Catalyst Addition: Flush the reaction flask with Argon gas for 5 minutes. Carefully add 10-20 mol% of 10% Palladium on Carbon (Pd/C)[7].
-
Causality: Dry Pd/C is highly pyrophoric upon contact with ambient oxygen or solvent fumes. The Argon blanket prevents auto-ignition, while the Pd surface provides the physical binding site required to activate the H₂ gas.
-
-
Hydrogenolysis Activation: Evacuate the Argon and introduce an H₂ gas atmosphere (via balloon or hydrogenation apparatus at 1 atm). Stir vigorously at room temperature[7].
-
Causality: The H₂ gas adsorbs onto the palladium matrix, executing a nucleophilic attack that cleaves the benzylic C-O bond, instantly producing toluene and the carbamic acid complex[7].
-
-
Validation via Decarboxylation Tracking: Monitor the reaction using LC-MS. The reaction becomes self-driving as the unstable carbamic acid spontaneously decarboxylates into CO₂[7]. Complete consumption of the starting material usually occurs within 2 to 4 hours.
-
Isolation: Purge the system with Argon to remove residual H₂. Filter the suspension through a tightly packed Celite® pad to trap the fine Pd/C particulates. Concentrate the methanolic filtrate under reduced pressure to yield the purified D-Phe(2-CN) peptide[7].
Protocol B: IR Spectroscopic Membrane Depth Profiling
This protocol outlines the deployment of the integrated UAA as a structural probe.
-
Vesicle Reconstitution: Dissolve the synthetic D-Phe(2-CN) containing peptide in a suspension of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) liposomes at a 1:50 peptide-to-lipid molar ratio[4].
-
Causality: POPC liposomes emulate the natural dielectric gradient of a cellular phospholipid bilayer, forcing the peptide to adopt its functionally relevant amphipathic orientation.
-
-
FTIR Spectral Acquisition: Deposit the suspension onto a Calcium Fluoride (CaF₂) window. Acquire the FTIR spectra utilizing a resolution of 1.0 cm⁻¹, specifically scanning the isolated 2200–2250 cm⁻¹ window[4].
-
Bandwidth Self-Validation (Analysis): Measure the center peak frequency.
-
Causality: If the -C≡N stretch yields a narrow, blueshifted peak, the probe is buried within the hydrophobic lipid tails (devoid of water). Conversely, if the peak broadens and redshifts toward ~2228 cm⁻¹, the reporter is participating in hydrogen bonding, validating that the region is exposed to the aqueous phase[4].
-
References
1.[1] "Cbz-2-Cyano-D-Phenylalanine | 1177756-06-7 - ChemicalBook", ChemicalBook. Available at: 2.[4] "The fluorescence and infrared absorption probe para-cyanophenylalanine: Effect of labeling on the behavior of different membrane-interacting peptides", PubMed (NIH). Available at: 3.[5] "Interpretation of p-Cyanophenylalanine Fluorescence in Proteins in Terms of Solvent Exposure and Contribution of Side-Chain Quenchers: A Combined Fluorescence, IR and Molecular Dynamics Study", ACS Publications. Available at: 4.[2] "Chemical Product Catalog_Letter C_Page 204", ChemicalBook. Available at: 5.[7] "Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal", BenchChem. Available at: 6.[3] "Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma", MDPI. Available at: 7.[6] "Protecting Groups for Amines: Carbamates", Master Organic Chemistry. Available at:
Sources
- 1. Cbz-2-Cyano-D-Phenylalanine | 1177756-06-7 [chemicalbook.com]
- 2. Chemical Product Catalog _Letter C_Page 204_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. The fluorescence and infrared absorption probe para-cyanophenylalanine: Effect of labeling on the behavior of different membrane-interacting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
